3H-Phenothiazin-3-one

Photocatalysis Singlet Oxygen Green Chemistry

Choose 3H-Phenothiazin-3-one for its validated, quantifiable performance as a photocatalyst (Φ(¹O₂)=0.37–0.46) for mild sulfide-to-sulfoxide oxidation using O₂. Its unsubstituted core is a versatile, high-yield intermediate for diverse phenothiazine derivatives. Essential for reproducible SAR studies, fluorescent probe development, and as an analytical reference standard with available NMR, FTIR, and MS spectral data. Avoid generic substitutions that can lead to experimental failure.

Molecular Formula C12H7NOS
Molecular Weight 213.26 g/mol
CAS No. 581-30-6
Cat. No. B1606229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Phenothiazin-3-one
CAS581-30-6
Molecular FormulaC12H7NOS
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=CC(=O)C=C3S2
InChIInChI=1S/C12H7NOS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7H
InChIKeyYKGCCFHSXQHWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Phenothiazin-3-one (CAS 581-30-6): Procurement Specifications and Core Properties for Scientific Selection


3H-Phenothiazin-3-one (CAS 581-30-6), also known as 3-Phenothiazone, is a heterocyclic quinoneimine dye with the molecular formula C12H7NOS and a molecular weight of 213.26 g/mol [1]. It belongs to the phenothiazine class, characterized by a tricyclic structure consisting of two benzene rings and a central thiazine ring. This core structure imparts a defined redox-active and chromophoric system . The compound is a stable, colored solid that is soluble in common organic solvents . It serves as a versatile intermediate in the synthesis of various phenothiazine derivatives and has been identified as an organic photocatalyst for oxidation reactions [2].

Why 3H-Phenothiazin-3-one (CAS 581-30-6) Cannot Be Substituted by In-Class Phenothiazine Analogs


Despite belonging to the same phenothiazine class, the performance of 3H-Phenothiazin-3-one in specific applications is not interchangeable with that of its structural analogs. Critical physical, photophysical, and electrochemical properties are exquisitely sensitive to the substitution pattern on the heterocyclic core [1]. For instance, the presence or absence of electron-donating or -withdrawing groups profoundly alters the compound's redox potential, which dictates its behavior as a photocatalyst or biological probe [2]. Generic substitution with similar-looking phenothiazines (e.g., parent phenothiazine, 7-hydroxy-derivatives, or N-alkylated variants) without accounting for these quantifiable differences can lead to experimental failure, irreproducible results, and wasted procurement. The evidence below delineates the specific, quantifiable performance metrics that define the unique position of 3H-Phenothiazin-3-one.

Quantitative Differentiation Guide for 3H-Phenothiazin-3-one (CAS 581-30-6) vs. Key Comparators


Singlet Oxygen Quantum Yield of 3H-Phenothiazin-3-one for Photocatalytic Sulfide Oxidation

The photocatalytic efficiency of 3H-phenothiazin-3-one is rooted in its ability to generate singlet oxygen (¹O₂), which is the active species in the oxidation of sulfides to sulfoxides. Its singlet oxygen quantum yield (Φ(¹O₂)) has been experimentally determined to be between 0.37 and 0.46, depending on the method [1]. This value is a direct measure of its capacity to convert absorbed light energy into reactive oxygen species, a fundamental property that distinguishes it from non-photocatalytic phenothiazines. While comparative Φ(¹O₂) data for direct structural analogs under identical conditions is scarce, this quantum yield firmly places the compound in a class of useful organic photocatalysts [2].

Photocatalysis Singlet Oxygen Green Chemistry

High Synthesis Yield of 3H-Phenothiazin-3-one from Readily Available Precursors

A scalable and efficient synthesis route for 3H-phenothiazin-3-one is documented, starting from 10H-phenothiazine. The reported procedure yields the product in high purity with a melting point of 157-159 °C and a 61.49% yield (1.07 kg) [1]. This high yield and straightforward purification (washing with methanol) are advantageous for procurement and large-scale use. In contrast, the synthesis of other functionalized 3H-phenothiazin-3-one derivatives often requires more complex, multi-step sequences with lower overall yields, as seen in the preparation of 4-acyl-1,2-dimethyl-3H-phenothiazin-3-ones via photochemical reactions [2].

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Electronic Structure Differentiation via 13C NMR Spectroscopy

The unique electronic structure of 3H-phenothiazin-3-one is quantifiably different from its methylated analogs. A detailed 13C NMR study revealed that the chemical shifts for 3H-phenothiazin-3-one and its eleven methyl derivatives can only be fully explained by considering the contribution of sulfur 3d orbitals to the π-conjugated system [1]. This provides a clear, measurable basis (specific chemical shift values) for distinguishing the parent compound from its substituted analogs. The chemical shift differences are a direct result of the altered electron density distribution around the thiazine ring, which directly influences its chemical reactivity and redox properties [2].

Analytical Chemistry NMR Spectroscopy Electronic Structure

Biological Activity of 3H-Phenothiazin-3-one: A Scaffold with Demonstrated In Vitro and In Vivo Effects

As a core scaffold, 3H-phenothiazin-3-one and its derivatives have demonstrated a broad range of biological activities. A review of the phenothiazine class indicates that many members possess inherent antibacterial properties, with both bacteriostatic and bactericidal effects observed against Mycobacteria, Gram-positive, and Gram-negative bacteria [1]. Furthermore, phenothiazines have been shown to reverse multidrug resistance (MDR) in cancer cells by inhibiting efflux pumps like ABCB1, and to induce apoptosis in leukemic cells without affecting normal lymphocytes [2]. While specific MIC or IC50 values for the unsubstituted 3H-phenothiazin-3-one are less commonly reported than for its derivatives, these class-level activities validate the scaffold as a versatile and biologically relevant starting point for drug discovery, justifying its selection over less-characterized heterocyclic cores .

Medicinal Chemistry Antimicrobial Pharmacology

Established Spectroscopic Reference Data for Identity Verification

The unambiguous identification of 3H-phenothiazin-3-one is supported by comprehensive, publicly available spectral data. A collection of reference spectra, including 2 NMR, 1 FTIR, and 2 MS (GC), is available in the SpectraBase database (Compound ID: IifHCAvspnB) [1]. This provides a direct, measurable fingerprint for confirming the identity and purity of a procured sample. In contrast, many closely related analogs or newly synthesized derivatives lack such readily available, consolidated, and validated reference spectra, making identity verification more challenging and potentially ambiguous [2].

Analytical Chemistry Quality Control Spectroscopy

Optimal Application Scenarios for Procuring 3H-Phenothiazin-3-one (CAS 581-30-6)


As a Core Scaffold in Medicinal Chemistry and Probe Development

The established class-level biological activity, including documented antibacterial and MDR-reversal effects, makes 3H-phenothiazin-3-one a validated and rational starting point for medicinal chemistry programs [1]. Its redox-active core is particularly relevant for developing therapies for oxidative stress disorders, as indicated in patent literature [2]. Procurement is justified when a known, biologically relevant heterocyclic core is required for structure-activity relationship (SAR) studies or for developing fluorescent probes targeting specific cellular environments [3].

As a Standardized Reagent for Analytical Method Development and Quality Control

The compound's well-defined physical properties and, critically, the availability of comprehensive reference spectral data (NMR, FTIR, MS) make it an ideal standard for analytical chemistry [4]. It can be used to develop and validate HPLC, GC-MS, or spectrophotometric methods for detecting and quantifying phenothiazine derivatives in complex matrices, such as pharmaceutical formulations or environmental samples [5]. The existence of validated reference data reduces ambiguity and ensures robust, reproducible analytical results.

As a Cost-Effective Organic Photocatalyst for Green Oxidation Reactions

3H-Phenothiazin-3-one is a proven organic photocatalyst for the aerobic oxidation of sulfides to sulfoxides, operating under mild conditions with low catalyst loading (0.05 mol%) and using molecular oxygen as the terminal oxidant [6]. This application is particularly relevant for process chemists seeking to replace toxic or stoichiometric oxidants with a more sustainable, catalytic alternative. The compound's activity is underpinned by a measurable singlet oxygen quantum yield (Φ(¹O₂) = 0.37–0.46), providing a quantitative basis for its performance [7].

As a Versatile Building Block in Advanced Organic Synthesis

The unsubstituted 3H-phenothiazin-3-one core is a valuable intermediate for constructing more complex molecules. It can be readily reduced to hydroxyphenothiazines or further oxidized to sulfoxides and sulfones, providing access to new chemical space within the phenothiazine ring system [8]. Its high-yielding synthesis from inexpensive precursors ensures that it is a practical and economical building block for multi-step synthetic routes [9].

Technical Documentation Hub

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